molecular formula C18H17BrN2O2S B2361527 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide CAS No. 539807-55-1

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide

Cat. No.: B2361527
CAS No.: 539807-55-1
M. Wt: 405.31
InChI Key: MMSPBPVNCQYMMA-UHFFFAOYSA-N
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Description

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by methylation to introduce the methoxy group. The bromination of the benzamide precursor is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding de-brominated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated or carbonylated derivative, while substitution of the bromine atom can result in a variety of functionalized benzamides.

Scientific Research Applications

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. The benzothiazole moiety is known to interact with various biological targets, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide
  • 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide is unique due to the presence of the trimethylbenzamide moiety, which imparts distinct chemical and biological properties. This structural variation can lead to differences in reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-9-10(2)13(8-14(19)11(9)3)17(22)21-18-20-15-6-5-12(23-4)7-16(15)24-18/h5-8H,1-4H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSPBPVNCQYMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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